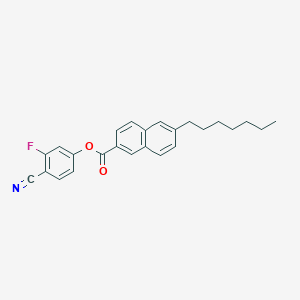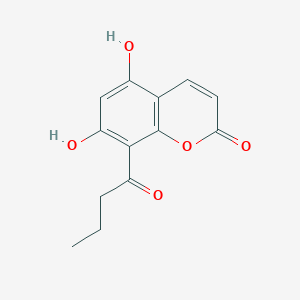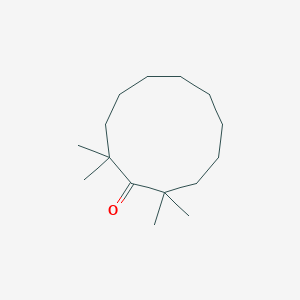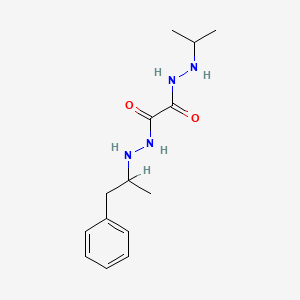![molecular formula C26H37NO2 B14328744 2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-phenylbutanamide CAS No. 104567-68-2](/img/structure/B14328744.png)
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-phenylbutanamide is a complex organic compound with a unique structure that includes multiple alkyl groups and a phenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-phenylbutanamide typically involves multiple steps. One common method includes the alkylation of a phenol derivative with 2-methylbutan-2-yl groups, followed by the formation of the phenoxy linkage. The final step involves the amidation reaction with N-phenylbutanamide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, leading to the formation of reduced amide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, often using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents like chlorine or bromine, often in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized phenoxy derivatives.
Reduction: Reduced amide derivatives.
Substitution: Halogenated phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-phenylbutanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Wirkmechanismus
The mechanism of action of 2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-phenylbutanamide involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-3,6-dioxo-1,4-cyclohexadien-1-yl)hexanamide
- bis[2,4-bis(2-methylbutan-2-yl)phenyl] [4-(2-methylbutan-2-yl)phenyl] phosphite
- Oxirane, 2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bis-
Uniqueness
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-phenylbutanamide is unique due to its specific combination of alkyl and phenoxy groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
104567-68-2 |
|---|---|
Molekularformel |
C26H37NO2 |
Molekulargewicht |
395.6 g/mol |
IUPAC-Name |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-phenylbutanamide |
InChI |
InChI=1S/C26H37NO2/c1-8-22(24(28)27-20-14-12-11-13-15-20)29-23-17-16-19(25(4,5)9-2)18-21(23)26(6,7)10-3/h11-18,22H,8-10H2,1-7H3,(H,27,28) |
InChI-Schlüssel |
UVIQQJPQFCDSOA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)NC1=CC=CC=C1)OC2=C(C=C(C=C2)C(C)(C)CC)C(C)(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Octyl-3-[(octyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14328672.png)
![5,7-Bis[(benzyloxy)methoxy]-2-benzofuran-1(3H)-one](/img/structure/B14328682.png)

![N-(2-Hydroxyethyl)-2-(3-nitro-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide](/img/structure/B14328691.png)



![2-Hexylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14328713.png)
![N-{2-[(4-Nitronaphthalen-1-yl)oxy]ethyl}aniline](/img/structure/B14328721.png)



